2-Butylthiophene
Overview
Description
2-Butylthiophene is an organic compound with the chemical formula C8H12S. It is a derivative of thiophene, where a butyl group is attached to the second carbon of the thiophene ring. This compound is known for its colorless to pale yellow liquid appearance and is characterized by its unique sulfurized fruit-like odor. It is soluble in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butylthiophene can be synthesized through various methods. One common approach involves the alkylation of thiophene with butyl halides in the presence of a strong base. Another method includes the dehydration and vulcanization of 1,4-butanediol to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is often produced via the alkylation of thiophene using butyl chloride or butyl bromide in the presence of aluminum chloride as a catalyst. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Chemical Reactions Analysis
Types of Reactions: 2-Butylthiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Butylthiophene sulfoxide and butylthiophene sulfone.
Reduction: Butylthiol derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used
Scientific Research Applications
2-Butylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including anticancer and anti-inflammatory agents.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting oxidative stress and inflammation.
Industry: this compound is used in the production of organic semiconductors, dyes, and coatings
Mechanism of Action
The mechanism of action of 2-butylthiophene involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes such as glutathione S-transferase, which plays a role in detoxification processes. It also interacts with cellular pathways involved in oxidative stress and inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-Methylthiophene: Similar in structure but with a methyl group instead of a butyl group.
2-Octylthiophene: Contains an octyl group, making it more hydrophobic.
Thiophene: The parent compound without any alkyl substitution.
Uniqueness: 2-Butylthiophene is unique due to its specific alkyl substitution, which imparts distinct physical and chemical properties. Its solubility in organic solvents and its ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-butylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12S/c1-2-3-5-8-6-4-7-9-8/h4,6-7H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDZHERKKXUTOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163081 | |
Record name | 2-n-Butylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1455-20-5 | |
Record name | 2-Butylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1455-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-n-Butylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001455205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-n-Butylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.487 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structural incorporation of 2-butylthiophene in coal relate to the release of sulfur-containing gases during gasification?
A1: Research suggests that incorporating this compound into the structure of bituminous coal can significantly influence the types and quantities of sulfur-containing gases released during gasification. This is because the thermal decomposition of this compound can lead to the formation of various sulfurous gases, including hydrogen sulfide (H2S), sulfur dioxide (SO2), carbonyl sulfide (COS), and carbon disulfide (CS2). The specific distribution of these gases is influenced by the pyrolysis conditions and the presence of other functional groups within the coal matrix. Interestingly, studies have shown that the this compound fragment can undergo structural rearrangements during pyrolysis, converting into benzothiophene and other intermediate compounds. [] This highlights the dynamic nature of sulfur transformations within the coal structure at elevated temperatures.
Q2: Can you provide the structural characterization of this compound, including its molecular formula and weight?
A2: Certainly. This compound is an organosulfur compound with the molecular formula C8H12S. Its molecular weight is 140.26 g/mol. Structurally, it consists of a thiophene ring – a five-membered aromatic ring containing a sulfur atom – with a butyl group attached at the 2-position.
Q3: What is known about the photochromic properties of diarylethenes containing a this compound moiety?
A3: Diarylethenes incorporating a this compound unit have shown promising photochromic behavior. For example, the compound 1-(5-cyan-1,2-dimethylpyrrole)-2-(5-aldehyde-2-butylthiophene) perfluorocyclopentene exhibits reversible photochromism, transitioning from colorless to blue upon exposure to UV light. [] This color change is attributed to a cyclization reaction induced by UV irradiation, forming a closed-ring isomer responsible for the blue color. Subsequent exposure to visible light triggers a cycloreversion reaction, regenerating the original colorless open-ring isomer. Notably, this photochromic system demonstrates excellent reaction kinetics in hexane solution, highlighting its potential for applications requiring reversible color switching.
Q4: Are there any known applications of this compound in the context of catalytic reactions, particularly those involving alkanes and hydrogen sulfide?
A5: While specific details about the catalytic applications of this compound are limited, research suggests its potential involvement in reactions concerning alkanes and hydrogen sulfide (H2S). For instance, studies have investigated the reactivity of C6-C8 alkanes in the presence of H2S on a chromium-containing catalyst, observing the formation of alkylthiophenes and aromatic hydrocarbons. [] This finding implies that this compound, being an alkylthiophene itself, might be generated as a product or participate as an intermediate in such catalytic reactions. Further exploration of these reactions could unveil valuable insights into the role of this compound in alkane transformations and sulfur incorporation processes.
Q5: Considering its presence in food flavorings, has the safety of this compound been evaluated for dietary intake?
A6: Yes, the European Food Safety Authority (EFSA) has conducted a safety assessment of this compound, among other thiophenes, as part of their evaluation of flavoring substances. [] Based on the available data and considering its estimated dietary intake, the Panel concluded that this compound does not raise safety concerns at current levels of consumption. The evaluation considered aspects such as structural-activity relationships, intake estimations using the Maximised Survey-derived Daily Intake (MSDI) approach, toxicological thresholds of concern, and available data on metabolism and toxicity.
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